molecular formula C17H20N2O5S B13368059 7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid

7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid

Cat. No.: B13368059
M. Wt: 364.4 g/mol
InChI Key: KPMUTTPQTKHPLK-KJAYNUCNSA-N
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Description

7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its antibacterial properties and is a derivative of penicillin, making it a crucial component in the treatment of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[320]heptane-4-carboxylic acid involves several stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of large quantities of reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific pH levels, temperatures, and solvent systems to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds with varying biological activities .

Scientific Research Applications

7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid is unique due to its specific structure, which provides enhanced stability and efficacy compared to other penicillin derivatives. Its ability to resist degradation by beta-lactamase enzymes makes it particularly valuable in treating resistant bacterial strains .

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(1S,4S,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid

InChI

InChI=1S/C17H20N2O5S/c1-17(2)10(16(23)24)9-13(21)12(14(9)25-17)19-15(22)11(18)7-3-5-8(20)6-4-7/h3-6,9-12,14,20H,18H2,1-2H3,(H,19,22)(H,23,24)/t9?,10-,11+,12+,14-/m0/s1

InChI Key

KPMUTTPQTKHPLK-KJAYNUCNSA-N

Isomeric SMILES

CC1([C@@H](C2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C

Canonical SMILES

CC1(C(C2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C

Origin of Product

United States

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